3-(Methylsulfonyl)phenol

Catalog No.
S1546817
CAS No.
14763-61-2
M.F
C7H8O3S
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfonyl)phenol

CAS Number

14763-61-2

Product Name

3-(Methylsulfonyl)phenol

IUPAC Name

3-methylsulfonylphenol

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3

InChI Key

MRZXZRGNTXHLKA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=CC(=C1)O

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)O

3-(Methylsulfonyl)phenol is an organic compound with the molecular formula C7H8O3SC_7H_8O_3S. It features a phenolic structure where a methylsulfonyl group is substituted at the third position of the phenol ring. This compound is recognized for its chemical versatility and various applications in research and industry. Its unique substitution pattern enhances its reactivity, making it a valuable intermediate in organic synthesis and a subject of biological studies .

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents on the aromatic ring, typically facilitated by Lewis acids.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic conditions
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionElectrophiles (e.g., halogens)Presence of Lewis acid

Major Products

  • Oxidation: Quinones
  • Reduction: Methylthio derivatives
  • Substitution: Halogenated or nitro-substituted phenols.

Several methods exist for synthesizing 3-(Methylsulfonyl)phenol:

  • Reaction with Aqueous Hydrobromic Acid: One common method involves reacting 1-Methoxy-3-(methylsulfonyl)benzene with aqueous hydrobromic acid and acetic acid under reflux conditions for 24 hours, followed by purification through column chromatography.
  • Industrial Production: Large-scale synthesis often utilizes optimized reaction conditions in continuous flow reactors to enhance yield and purity .

3-(Methylsulfonyl)phenol finds numerous applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
  • Biological Research: Its ability to mimic phosphate groups makes it useful in studying enzyme interactions and cellular processes.
  • Industrial Uses: Employed in the production of dyes, pharmaceuticals, and agrochemicals .

Research into the interactions of 3-(Methylsulfonyl)phenol with biological systems is ongoing. Preliminary studies suggest that it may affect enzyme activity and cellular signaling pathways. Its potential as a therapeutic agent is being explored, particularly regarding its role in inflammation and other biological processes.

Several compounds share structural similarities with 3-(Methylsulfonyl)phenol, each exhibiting unique properties:

CompoundStructural Position of Methylsulfonyl GroupUnique Characteristics
2-(Methylsulfonyl)phenolOrtho position (2nd carbon)Potential antimicrobial properties.
4-(Methylsulfonyl)phenolPara position (4th carbon)Used as a reagent in synthesizing GPR119 agonists .
3-Methylsulfonylbenzoic AcidCarboxylic acid instead of phenolic groupDifferent reactivity due to presence of carboxylic acid functional group.

Uniqueness

The distinct placement of the methylsulfonyl group at the third position in 3-(Methylsulfonyl)phenol significantly influences its reactivity and interactions compared to its isomers. This specific substitution pattern allows for unique chemical behavior and potential applications that are not found in its structural analogs .

XLogP3

0.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-(methylsulfonyl)phenol

Dates

Modify: 2023-08-15

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